molecular formula C15H22O2 B097366 3,5-Diisopropyl-2,6-dimethylbenzoic acid CAS No. 18354-27-3

3,5-Diisopropyl-2,6-dimethylbenzoic acid

Cat. No. B097366
CAS RN: 18354-27-3
M. Wt: 234.33 g/mol
InChI Key: CKZVJRAHZOBJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diisopropyl-2,6-dimethylbenzoic acid, also known as DIBAL-H, is a reducing agent commonly used in organic chemistry. It is a white solid that is soluble in most organic solvents and is known for its ability to reduce esters, amides, and nitriles to aldehydes or primary amines. DIBAL-H is widely used in laboratory experiments due to its effectiveness and versatility.

Mechanism Of Action

3,5-Diisopropyl-2,6-dimethylbenzoic acid works by donating a hydride ion to the organic compound being reduced. The hydride ion attacks the carbonyl group in the organic compound, resulting in the formation of an aldehyde or primary amine. The reaction is highly selective and yields high purity products.

Biochemical And Physiological Effects

3,5-Diisopropyl-2,6-dimethylbenzoic acid is not used in biochemical or physiological studies as it is a reducing agent and not a biological molecule. Therefore, it does not have any direct effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,5-Diisopropyl-2,6-dimethylbenzoic acid is its versatility in reducing various organic compounds. It is also highly selective and yields high purity products. However, 3,5-Diisopropyl-2,6-dimethylbenzoic acid is a highly reactive and flammable compound, which requires careful handling and storage. It is also a strong reducing agent, which can lead to over-reduction of certain compounds if not used carefully.

Future Directions

1. Development of new reducing agents with improved selectivity and efficiency
2. Investigation of the mechanism of action of 3,5-Diisopropyl-2,6-dimethylbenzoic acid and other reducing agents
3. Application of 3,5-Diisopropyl-2,6-dimethylbenzoic acid in the synthesis of new drugs and drug intermediates
4. Development of new synthetic routes for 3,5-Diisopropyl-2,6-dimethylbenzoic acid to improve its efficiency and reduce its environmental impact
5. Investigation of the potential of 3,5-Diisopropyl-2,6-dimethylbenzoic acid in catalytic reactions and its application in green chemistry.

Synthesis Methods

3,5-Diisopropyl-2,6-dimethylbenzoic acid is synthesized by reacting diisopropylamine with lithium aluminum hydride in anhydrous ether. The resulting product is then treated with 2,6-dimethylbenzoic acid to yield 3,5-Diisopropyl-2,6-dimethylbenzoic acid. The synthesis process is relatively simple and can be done in most organic chemistry laboratories.

Scientific Research Applications

3,5-Diisopropyl-2,6-dimethylbenzoic acid is commonly used in scientific research for its ability to reduce various organic compounds. It is particularly useful in the synthesis of aldehydes and primary amines, which are important building blocks in organic chemistry. 3,5-Diisopropyl-2,6-dimethylbenzoic acid is also used in the pharmaceutical industry to synthesize drugs and drug intermediates.

properties

CAS RN

18354-27-3

Product Name

3,5-Diisopropyl-2,6-dimethylbenzoic acid

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2,6-dimethyl-3,5-di(propan-2-yl)benzoic acid

InChI

InChI=1S/C15H22O2/c1-8(2)12-7-13(9(3)4)11(6)14(10(12)5)15(16)17/h7-9H,1-6H3,(H,16,17)

InChI Key

CKZVJRAHZOBJTJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O

Canonical SMILES

CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O

synonyms

3,5-Diisopropyl-2,6-dimethylbenzoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.